molecular formula C9H12O4 B13631002 5-(2-Ethoxyethoxy)furan-2-carbaldehyde

5-(2-Ethoxyethoxy)furan-2-carbaldehyde

Cat. No.: B13631002
M. Wt: 184.19 g/mol
InChI Key: YSSBDADCQMQDLH-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by a furan ring substituted with an ethoxyethoxy group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethoxyethanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of catalysts and solvents can also be tailored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

5-(2-Ethoxyethoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Ethoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-(2-ethoxyethoxy)furan-2-carbaldehyde

InChI

InChI=1S/C9H12O4/c1-2-11-5-6-12-9-4-3-8(7-10)13-9/h3-4,7H,2,5-6H2,1H3

InChI Key

YSSBDADCQMQDLH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(O1)C=O

Origin of Product

United States

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